2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-14-8-12(9-15(20)10-14)11-23-18(25)24-17(22-23)7-6-16(21-24)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTUQJKVAPLIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazines exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines (e.g., A549, MCF-7) with IC50 values indicating moderate to high cytotoxicity .
- The compound's mechanism often involves inhibition of specific kinases associated with cancer proliferation.
Antimicrobial Properties
Research has indicated that triazolo derivatives possess antimicrobial activities against various pathogens:
- Compounds similar to 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have been tested against bacterial strains and have shown promising results in inhibiting bacterial growth.
Case Study 1: Inhibition of c-Met Kinase
A study evaluated a series of triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase:
- Findings : The most potent compound exhibited an IC50 value comparable to established inhibitors like Foretinib. This suggests potential applications in targeted cancer therapies .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties:
- Results : Several derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics.
Wirkmechanismus
The mechanism of action of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: Known for their anticancer activity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated as kinase inhibitors.
Uniqueness
2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Biologische Aktivität
2-(3,5-Difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is with a molecular weight of 338.3 g/mol. The structure features a triazolo-pyridazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂F₂N₄O |
| Molecular Weight | 338.3 g/mol |
| CAS Number | 1251631-43-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The triazolo-pyridazine scaffold is known to modulate several signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). Specifically, it has been reported to act as an agonist for formyl peptide receptors (FPRs), which play a significant role in regulating inflammation and immune responses .
Anti-inflammatory Activity
Research indicates that derivatives of pyridazin-3(2H)-one exhibit significant anti-inflammatory properties by activating FPRs. These receptors are involved in chemotaxis and the activation of neutrophils, leading to enhanced inflammatory responses . For instance, compounds derived from this scaffold have shown low micromolar EC50 values in inducing intracellular calcium flux in human neutrophils .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a related compound showed IC50 values of 1.06 μM against A549 cells (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . This suggests that modifications to the triazolo-pyridazine structure can enhance its anticancer potency.
Case Studies
- Study on FPR Agonist Activity : A series of pyridazin-3(2H)-one derivatives were synthesized and tested for their ability to activate FPRs. The findings indicated that modifications at positions 4 and 6 significantly influenced their agonist activity and selectivity towards different FPR subtypes .
- Cytotoxicity Evaluation : A pharmacological screening evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against cancer cell lines. The results highlighted the potential of these compounds as lead candidates for further development in cancer therapy due to their selective cytotoxicity .
Q & A
Q. What are the optimized synthetic routes for synthesizing 2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves cyclization of hydrazinylpyridazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. Key steps include:
- Intermediate Preparation : 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine .
- Substitution Reactions : Chlorine substitution with benzyl or phenyl groups using coupling agents under inert atmospheres (e.g., argon) .
- Purification Challenges : Low yields (43–50%) due to side reactions require column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or methanol) .
Q. Reference :
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorinated benzyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHFNO requires m/z 376.1092) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm) .
- HPLC : Ensures purity (>95%) with retention times (e.g., 8.8–9.3 minutes using C18 columns) .
Q. Reference :
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption .
Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound against cancer cell lines?
Methodological Answer:
- Cell Line Selection : Use diverse models (e.g., MCF-7 [breast], HELA [cervical]) to assess tissue-specific efficacy .
- Dose-Response Assays : Incubate cells with 0.1–100 µM compound for 48–72 hours; quantify viability via Coulter counting or MTT assays .
- Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin).
- Data Interpretation : Calculate IC values and compare with structural analogs to infer SAR trends (e.g., fluorinated substituents enhance potency) .
Q. How do structural modifications (e.g., fluorination, triazolo-pyridazine core variations) influence bioactivity?
Methodological Answer:
- Fluorine Substitution : 3,5-Difluorobenzyl groups improve metabolic stability and membrane permeability via hydrophobic interactions .
- Core Modifications : Replacing triazolo-pyridazine with triazolo-triazine reduces activity, highlighting the scaffold’s importance in target binding .
- Data Contradictions : Some analogs show inconsistent activity due to steric hindrance from bulky substituents (e.g., cyclobutyl groups lower efficacy despite lipophilicity) .
Q. How should researchers address contradictory data in literature regarding this compound’s mechanism of action?
Methodological Answer:
- Target Validation : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify direct targets (e.g., EGFR, VEGFR2) .
- Pathway Analysis : Perform RNA-seq or Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .
- Cross-Study Comparison : Reconcile discrepancies by standardizing assay conditions (e.g., serum concentration, passage number) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
